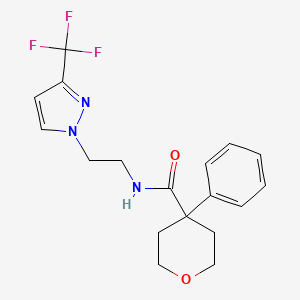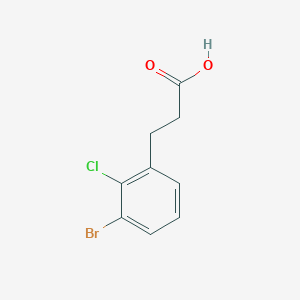
3-(3-Bromo-2-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the CAS Number: 1261816-05-0 . It has a molecular weight of 263.52 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Bromo-2-chlorophenyl)propanoic acid is C9H8BrClO2 . This indicates that the molecule is composed of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-(3-Bromo-2-chlorophenyl)propanoic acid has a molecular weight of 263.51562 . It is typically stored at room temperature and appears as a solid .Applications De Recherche Scientifique
Synthesis of Cyclohexylamine Salts
3-(3-Bromo-2-chlorophenyl)propanoic acid: is used to create cyclohexylamine salts . These salts are valuable in early discovery research as part of a collection of rare and unique chemicals. They serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Building Blocks for Organic Synthesis
This compound acts as an organic building block, particularly in the synthesis of beta-substituted acrylates . These acrylates are essential in creating polymers with specific properties for industrial applications, such as adhesives, coatings, and superabsorbent materials.
Synthesis of Monoisomeric Phthalocyanines
The compound is instrumental in synthesizing and characterizing monoisomeric 1,8,15,22-substituted phthalocyanines . These phthalocyanines are significant in creating dyes, pigments, and materials for photovoltaic cells due to their stability and electronic properties.
Creation of Phthalocyanine-Fullerene Dyads
3-(3-Bromo-2-chlorophenyl)propanoic acid: is also used in the creation of phthalocyanine-fullerene dyads . These dyads are studied for their potential in organic solar cells and as components in molecular electronics.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting potential effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-(3-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZWQWZPVGALCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-chlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)
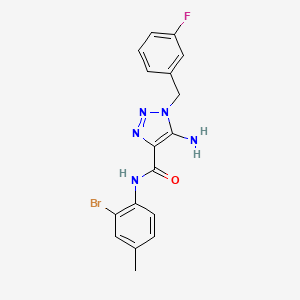
![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)


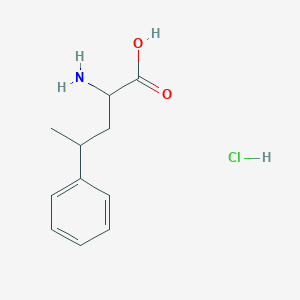
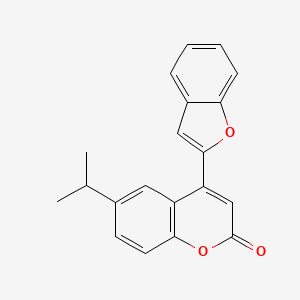
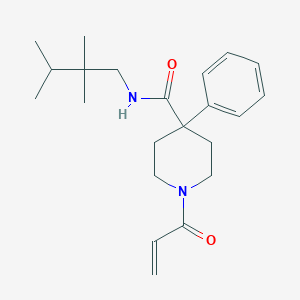

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
